6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The primary targets of 2-(2-Aminoethoxy)ethanol are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 .
Mode of action
This compound reduces the activity of sodium-potassium ATPase and stimulates the reuptake function of sarcoplasmic calcium ATPase isoform 2 .
Result of action
The stimulation of the sarcoplasmic calcium ATPase isoform 2 reuptake function and the reduction of sodium-potassium ATPase activity could potentially lead to changes in cellular calcium levels, affecting muscle contraction and other cellular processes .
Biochemical Analysis
Biochemical Properties
6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling . Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . These interactions highlight its versatility and importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase cytosolic free calcium levels in hippocampal neuronal cells, which can impact calcium-dependent cellular processes . This compound’s ability to modulate cellular signaling pathways makes it a valuable tool in studying cellular functions and mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a receptor chain in the preparation of fluorescent zinc sensors, indicating its role in binding interactions with zinc ions Additionally, it is involved in enzyme inhibition or activation, which can lead to changes in gene expression and cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is known to be stable in closed containers and can be stored indefinitely under appropriate conditions . Long-term effects on cellular function have been observed in in vitro studies, where it has shown consistent activity over extended periods. Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular functions . It is important to determine the optimal dosage for specific applications to minimize toxicity and maximize efficacy. Threshold effects and dose-response relationships are critical considerations in preclinical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is known to be involved in the metabolism of phenylalanine and phosphonate compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and distribution in vivo.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is known to localize in specific cellular compartments, such as the endoplasmic reticulum, where it can modulate calcium signaling pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, influencing its biochemical activity.
Properties
IUPAC Name |
6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-11-7(10-2)5-8(12-6)13-4-3-9/h5H,3-4,9H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHMUKJGROMDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.